molecular formula C27H22N2O3S B2531222 N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2,2-diphenylacetamide CAS No. 921570-33-4

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2,2-diphenylacetamide

Cat. No. B2531222
CAS RN: 921570-33-4
M. Wt: 454.54
InChI Key: BJNZQMWMHHYUEL-UHFFFAOYSA-N
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Description

The compound “N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2,2-diphenylacetamide” is a complex organic molecule. It contains a benzofuran moiety, which is a heterocyclic compound . Benzofuran derivatives are found in a wide range of biological and pharmacological applications .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings (benzofuran and thiazole) and functional groups (ethoxy and acetamide). Unfortunately, without specific data, it’s difficult to provide a detailed analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Benzofuran derivatives have been used in the treatment of various diseases, including skin diseases such as cancer or psoriasis .

Future Directions

Benzofuran derivatives are a focus of ongoing research due to their wide range of biological and pharmacological applications . Future research may focus on developing new derivatives with improved properties or finding new applications for these compounds.

properties

IUPAC Name

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N2O3S/c1-2-31-22-15-9-14-20-16-23(32-25(20)22)21-17-33-27(28-21)29-26(30)24(18-10-5-3-6-11-18)19-12-7-4-8-13-19/h3-17,24H,2H2,1H3,(H,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJNZQMWMHHYUEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2,2-diphenylacetamide

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